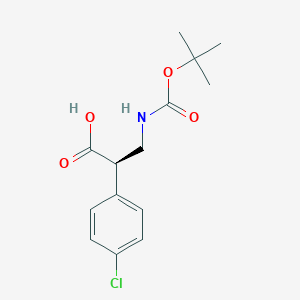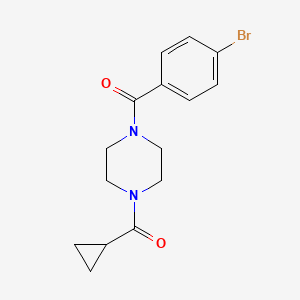![molecular formula C13H16F3N3 B1387424 1-Methylpiperidin-4-one [2-(trifluoromethyl)-phenyl]hydrazone CAS No. 1170008-20-4](/img/structure/B1387424.png)
1-Methylpiperidin-4-one [2-(trifluoromethyl)-phenyl]hydrazone
Übersicht
Beschreibung
1-Methylpiperidin-4-one [2-(trifluoromethyl)-phenyl]hydrazone, also known as MTPH, is a synthetic compound that has been studied for its potential applications in the field of medicinal chemistry. MTPH is a hydrazone derivative of 1-methylpiperidin-4-one, a cyclic organic compound that has been used in the synthesis of various pharmaceuticals. In recent years, MTPH has been investigated for its various biological activities, including its role in the regulation of gene expression and its potential as a therapeutic agent for a variety of diseases.
Wissenschaftliche Forschungsanwendungen
1-Methylpiperidin-4-one [2-(trifluoromethyl)-phenyl]hydrazone has been studied for its potential applications in the field of medicinal chemistry. It has been investigated for its role in the regulation of gene expression, its anti-inflammatory and anti-tumor activities, and its potential as a therapeutic agent for a variety of diseases. 1-Methylpiperidin-4-one [2-(trifluoromethyl)-phenyl]hydrazone has also been studied for its potential as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of pro-inflammatory molecules, and inhibition of COX-2 has been shown to reduce inflammation. Additionally, 1-Methylpiperidin-4-one [2-(trifluoromethyl)-phenyl]hydrazone has been studied for its potential as an antioxidant and for its ability to modulate the activity of certain enzymes involved in the metabolism of drugs.
Wirkmechanismus
The mechanism of action of 1-Methylpiperidin-4-one [2-(trifluoromethyl)-phenyl]hydrazone has not been fully elucidated. However, it is believed to act as an inhibitor of COX-2, which is involved in the production of pro-inflammatory molecules. Additionally, 1-Methylpiperidin-4-one [2-(trifluoromethyl)-phenyl]hydrazone has been shown to modulate the activity of certain enzymes involved in the metabolism of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Methylpiperidin-4-one [2-(trifluoromethyl)-phenyl]hydrazone have not been fully elucidated. However, it has been studied for its potential as an inhibitor of COX-2, which is involved in the production of pro-inflammatory molecules. Additionally, 1-Methylpiperidin-4-one [2-(trifluoromethyl)-phenyl]hydrazone has been shown to modulate the activity of certain enzymes involved in the metabolism of drugs.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-Methylpiperidin-4-one [2-(trifluoromethyl)-phenyl]hydrazone in laboratory experiments include its ease of synthesis and its ability to modulate the activity of certain enzymes involved in the metabolism of drugs. Additionally, 1-Methylpiperidin-4-one [2-(trifluoromethyl)-phenyl]hydrazone has been studied for its potential as an inhibitor of COX-2, which is involved in the production of pro-inflammatory molecules. However, the potential toxicity of 1-Methylpiperidin-4-one [2-(trifluoromethyl)-phenyl]hydrazone is not yet fully understood, and further research is needed to fully elucidate its safety profile.
Zukünftige Richtungen
The potential future directions for 1-Methylpiperidin-4-one [2-(trifluoromethyl)-phenyl]hydrazone include further investigation into its potential as an inhibitor of COX-2, its ability to modulate the activity of certain enzymes involved in the metabolism of drugs, and its potential as a therapeutic agent for a variety of diseases. Additionally, further research is needed to fully elucidate the safety profile of 1-Methylpiperidin-4-one [2-(trifluoromethyl)-phenyl]hydrazone and its potential toxicity. Additionally, further research is needed to explore the potential applications of 1-Methylpiperidin-4-one [2-(trifluoromethyl)-phenyl]hydrazone in the field of medicinal chemistry.
Eigenschaften
IUPAC Name |
N-[(1-methylpiperidin-4-ylidene)amino]-2-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3/c1-19-8-6-10(7-9-19)17-18-12-5-3-2-4-11(12)13(14,15)16/h2-5,18H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWSQBAETCGMSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=NNC2=CC=CC=C2C(F)(F)F)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-ethyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1387344.png)






![[4-(4-Ethoxy-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid](/img/structure/B1387355.png)
![[2-Amino-4-(3,4-dimethoxy-phenyl)-thiazol-5-yl]-acetic acid](/img/structure/B1387356.png)



(propan-2-yl)amine](/img/structure/B1387362.png)
![N-[2-(1H-Imidazol-1-yl)ethyl]-3-nitropyridin-2-amine](/img/structure/B1387364.png)